molecular formula C21H32N2O4 B11365981 2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

Cat. No.: B11365981
M. Wt: 376.5 g/mol
InChI Key: HJOVVXIYXAFBQN-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is a complex organic compound with a unique structure that combines a methoxyphenoxy group, a morpholinyl group, and a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate. This intermediate is then reacted with a morpholine derivative and a cyclohexylmethyl halide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenoxy derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-1-morpholin-4-yl-ethanethione
  • 2-methoxyphenyl isocyanate
  • 2-{[(2-methoxyphenyl)methyl]amino}-1-(morpholin-4-yl)ethan-1-one

Uniqueness

2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H32N2O4

Molecular Weight

376.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide

InChI

InChI=1S/C21H32N2O4/c1-17(27-19-9-5-4-8-18(19)25-2)20(24)22-16-21(10-6-3-7-11-21)23-12-14-26-15-13-23/h4-5,8-9,17H,3,6-7,10-16H2,1-2H3,(H,22,24)

InChI Key

HJOVVXIYXAFBQN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1(CCCCC1)N2CCOCC2)OC3=CC=CC=C3OC

Origin of Product

United States

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